5-(2-methoxypyridin-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine
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Overview
Description
5-(2-methoxypyridin-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methoxypyridine and an oxolan-2-ylmethyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxypyridin-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate amines and carbonyl compounds under controlled conditions.
Introduction of the Methoxypyridine Group: The methoxypyridine moiety is introduced via a nucleophilic substitution reaction, where a suitable methoxypyridine derivative reacts with the pyrimidine core.
Attachment of the Oxolan-2-ylmethyl Group: The final step involves the alkylation of the pyrimidine ring with an oxolan-2-ylmethyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-methoxypyridin-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the pyrimidine or pyridine rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenated derivatives and strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
5-(2-methoxypyridin-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly in oncology and infectious diseases.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(2-methoxypyridin-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit key enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-methoxypyridine: Shares the methoxypyridine moiety but lacks the pyrimidine and oxolan-2-ylmethyl groups.
5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene: Contains a similar pyridine structure but differs in the core ring and substituents.
Uniqueness
5-(2-methoxypyridin-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H18N4O2 |
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Molecular Weight |
286.33 g/mol |
IUPAC Name |
5-(2-methoxypyridin-4-yl)-N-(oxolan-2-ylmethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C15H18N4O2/c1-20-14-7-11(4-5-16-14)12-8-17-15(18-9-12)19-10-13-3-2-6-21-13/h4-5,7-9,13H,2-3,6,10H2,1H3,(H,17,18,19) |
InChI Key |
MOBDIUCQXIIZTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)C2=CN=C(N=C2)NCC3CCCO3 |
Origin of Product |
United States |
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